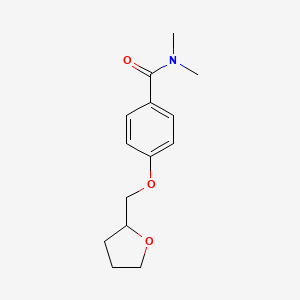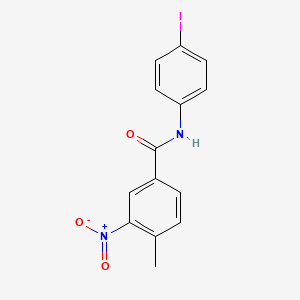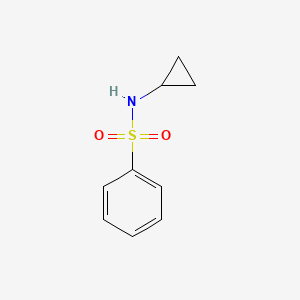![molecular formula C15H22N4O3 B6058896 4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B6058896.png)
4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine, commonly known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a heterocyclic compound that contains a morpholine ring and a nitrophenyl group.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPP has been shown to have potent inhibitory effects on the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders. MPP has also been studied for its potential use as a radioligand in imaging studies of the brain.
Mécanisme D'action
MPP acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, MPP increases the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and improved motor function.
Biochemical and Physiological Effects:
MPP has been shown to have potent effects on dopamine signaling, which can lead to improved motor function and decreased symptoms of Parkinson's disease. However, MPP can also have adverse effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which can lead to side effects such as anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
MPP is a well-established compound that has been extensively studied for its potential applications in various fields. MPP is relatively easy to synthesize and can be obtained in high yields and purity. However, MPP can be difficult to work with due to its toxicity and potential for adverse effects on other neurotransmitter systems.
Orientations Futures
There are several potential future directions for research on MPP. One area of interest is the development of new derivatives of MPP that have improved selectivity and potency for the dopamine transporter. Another area of interest is the use of MPP as a radioligand in imaging studies of the brain. Finally, MPP could be studied for its potential use in other dopamine-related disorders, such as addiction and schizophrenia.
Conclusion:
In conclusion, MPP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP has been extensively studied for its potential use in the treatment of Parkinson's disease and other dopamine-related disorders. MPP acts as a potent inhibitor of the dopamine transporter, which can lead to improved motor function and decreased symptoms of Parkinson's disease. However, MPP can also have adverse effects on other neurotransmitter systems, which can lead to side effects such as anxiety and depression. There are several potential future directions for research on MPP, including the development of new derivatives and the use of MPP as a radioligand in imaging studies of the brain.
Méthodes De Synthèse
MPP can be synthesized through a multi-step process that involves the reaction of 4-nitroaniline with acetic anhydride to produce 4-nitroacetanilide. This intermediate product is then reacted with morpholine in the presence of a catalyst to produce MPP. The synthesis of MPP is a well-established process that has been optimized for high yields and purity.
Propriétés
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)-4-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-16-4-6-18(7-5-16)15-12-13(2-3-14(15)19(20)21)17-8-10-22-11-9-17/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLGHBKLHJVHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylpiperazin-1-yl)-4-nitrophenyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)

![2-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-8-methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B6058839.png)
![6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B6058847.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6058863.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B6058876.png)
![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B6058900.png)
![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6058909.png)
![N-[4-(butyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B6058918.png)

![2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)